7-(Azepan-1-yl)-1-ethyl-6-fluoro-N'-hydroxy-4-oxoquinoline-3-carboximidamide
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Description
7-(Azepan-1-yl)-1-ethyl-6-fluoro-N'-hydroxy-4-oxoquinoline-3-carboximidamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further study.
Scientific Research Applications
Chemical Structure and Synthesis
The compound's chemical structure and synthesis methodologies have been a focus in scientific research. For example, the synthesis and structural elucidation of related quinoline derivatives have been thoroughly studied. Xia, Chen, and Yu (2013) isolated and identified a compound closely related to the requested molecule, highlighting the N-substituted regioisomer of besifloxacin and detailed the chemical structure based on various spectroscopic data (Xia, Zhengjun, Chen, Zaixin, & Yu, Shuitao, 2013).
Biological Activities and Applications
The biological activities and potential therapeutic applications of similar azepane-derived quinolone compounds have been extensively researched:
Antibacterial Properties : Studies have reported the design, synthesis, and evaluation of similar compounds with potent antibacterial activities. For instance, novel azepane derivatives have shown significant in vitro and in vivo activity against various pathogens, indicating their potential as antibacterial agents for respiratory infections (Odagiri, T., Inagaki, H., Sugimoto, Y., et al., 2013). Another study by Senthilkumar et al. (2009) synthesized quinoline derivatives that demonstrated substantial antimycobacterial activity, highlighting their potential in treating Mycobacterium tuberculosis infections (Senthilkumar, P., Dinakaran, M., Yogeeswari, P., et al., 2009).
PKB Inhibition for Cancer Therapy : Breitenlechner et al. (2004) explored azepane derivatives as protein kinase B (PKB) inhibitors, a crucial target in cancer therapy. The study involved structure-based optimization and provided insights into the molecular interactions critical for the inhibitory activity, which is essential for designing effective cancer therapeutics (Breitenlechner, C., Wegge, T., Bérillon, L., et al., 2004).
Cytotoxicity and Anticancer Potential : Venepally et al. (2016) synthesized novel quinoline derivatives and evaluated their cytotoxicity against various cancer cell lines. The study revealed that certain derivatives exhibited promising cytotoxicity, indicating their potential in anticancer drug development (Venepally, V., Prasad, R., Poornachandra, Y., et al., 2016).
properties
IUPAC Name |
7-(azepan-1-yl)-1-ethyl-6-fluoro-N'-hydroxy-4-oxoquinoline-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c1-2-22-11-13(18(20)21-25)17(24)12-9-14(19)16(10-15(12)22)23-7-5-3-4-6-8-23/h9-11,25H,2-8H2,1H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPVBNNMIFLUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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